

Synthesis of Triazolo-Benzophenones via Click Chemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triazolo-benzophenone

Cat. No.: B1197403

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **triazolo-benzophenones** utilizing click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. This document details the core methodologies, presents quantitative data for comparative analysis, and elucidates the biological significance of these compounds, particularly in the context of anticancer drug development.

Introduction

Triazolo-benzophenones are hybrid molecules that integrate the structural features of both 1,2,3-triazoles and benzophenones. The benzophenone moiety is a well-known pharmacophore with a diverse range of biological activities, including antioxidant, anticancer, and photoprotective effects. The triazole ring, often synthesized via "click chemistry," serves as a rigid and stable linker that can improve the pharmacological properties of the parent molecule. The combination of these two scaffolds has led to the development of novel compounds with significant potential in medicinal chemistry.

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a powerful and versatile platform for the synthesis of these derivatives. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them ideal for the rapid generation of compound libraries for drug discovery.

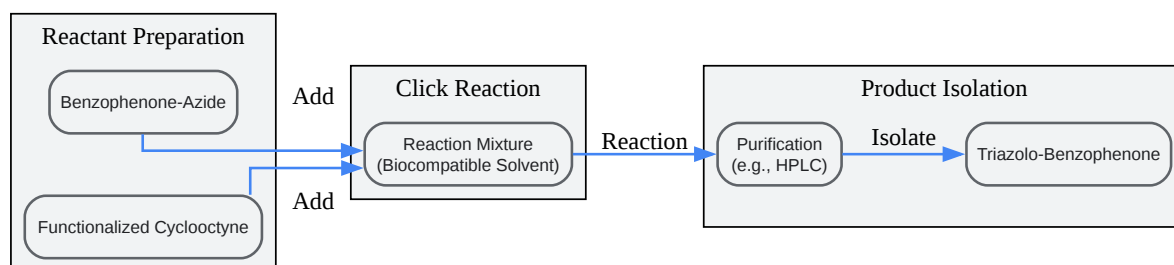
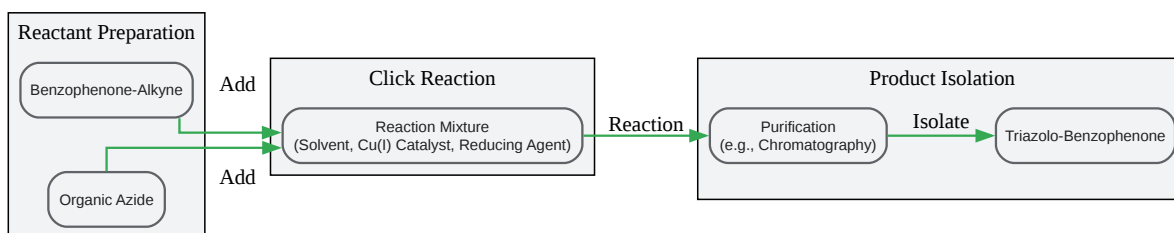
Synthetic Methodologies

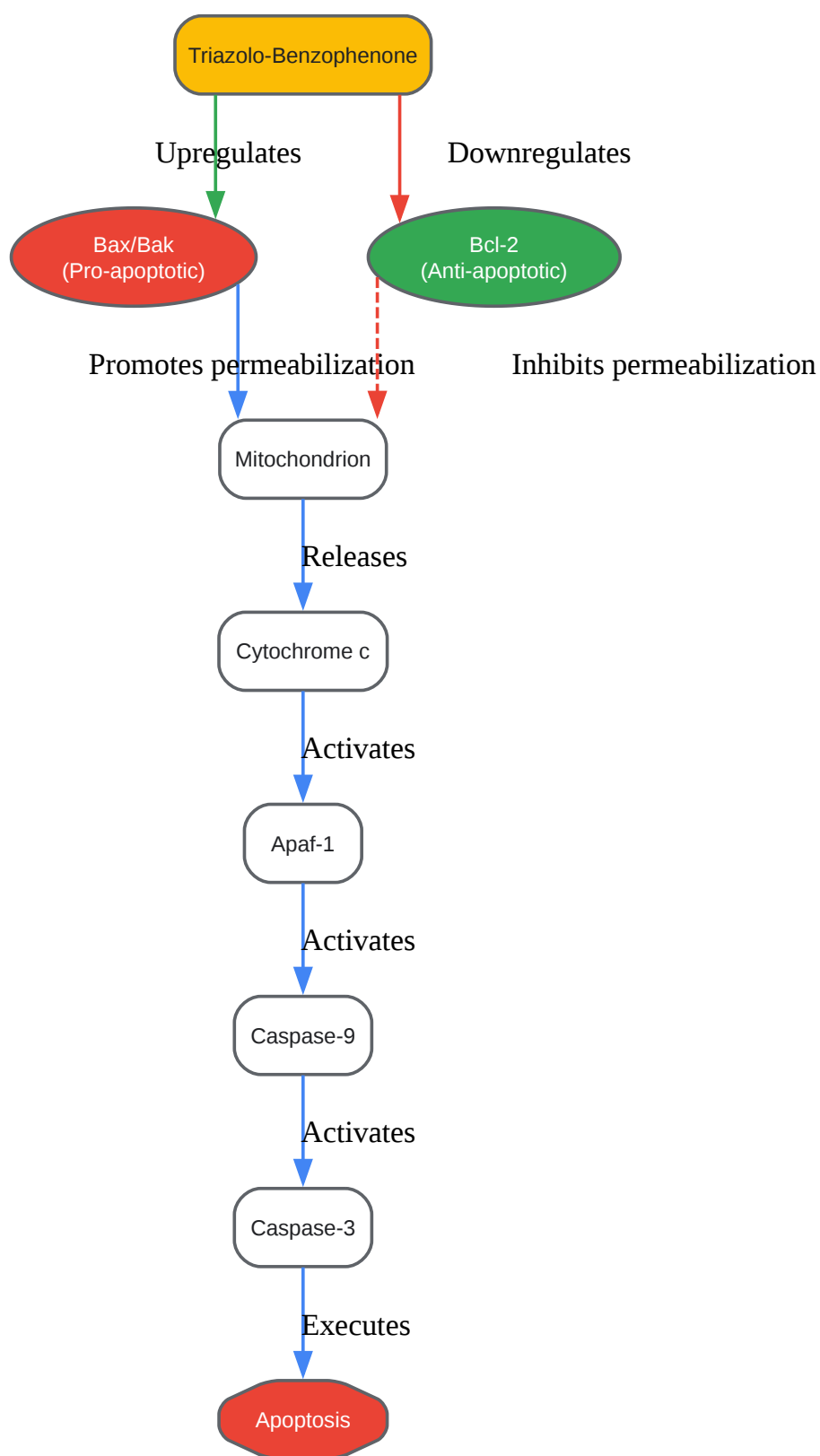
The synthesis of **triazolo-benzophenones** via click chemistry primarily involves the reaction of a benzophenone molecule functionalized with either an alkyne or an azide group with a complementary alkyne- or azide-containing reactant.

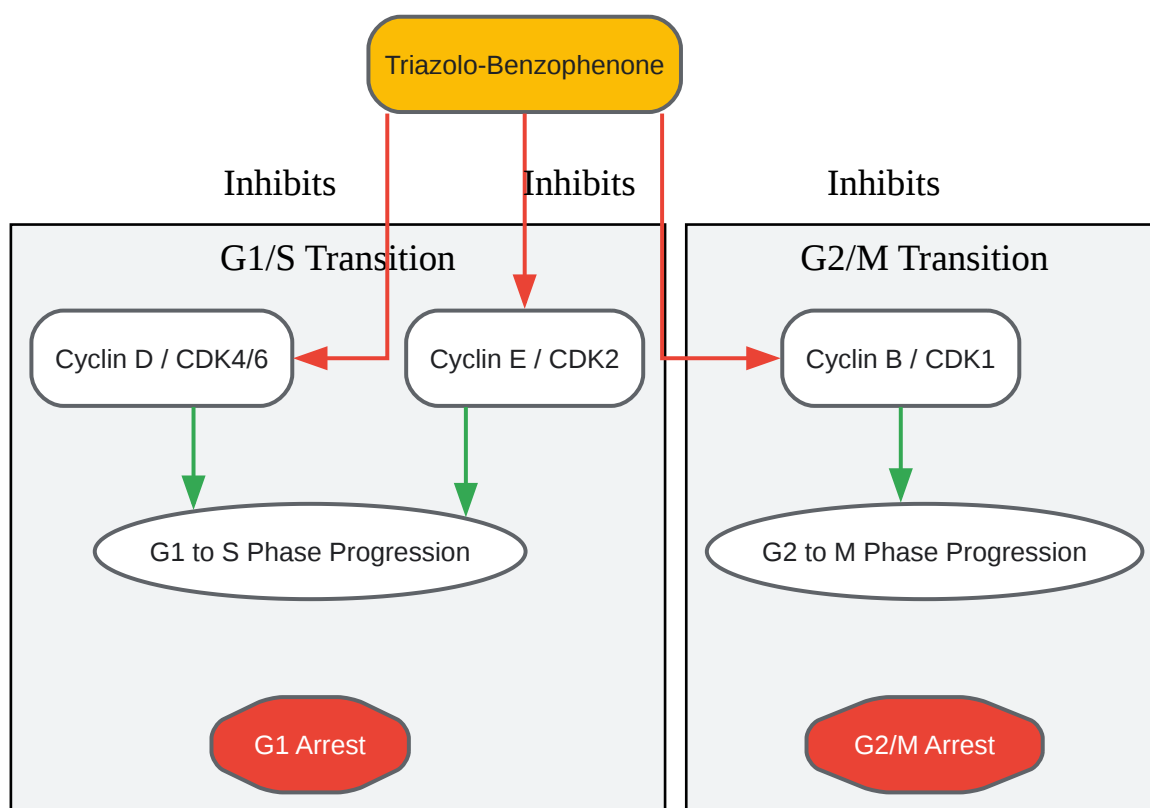
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

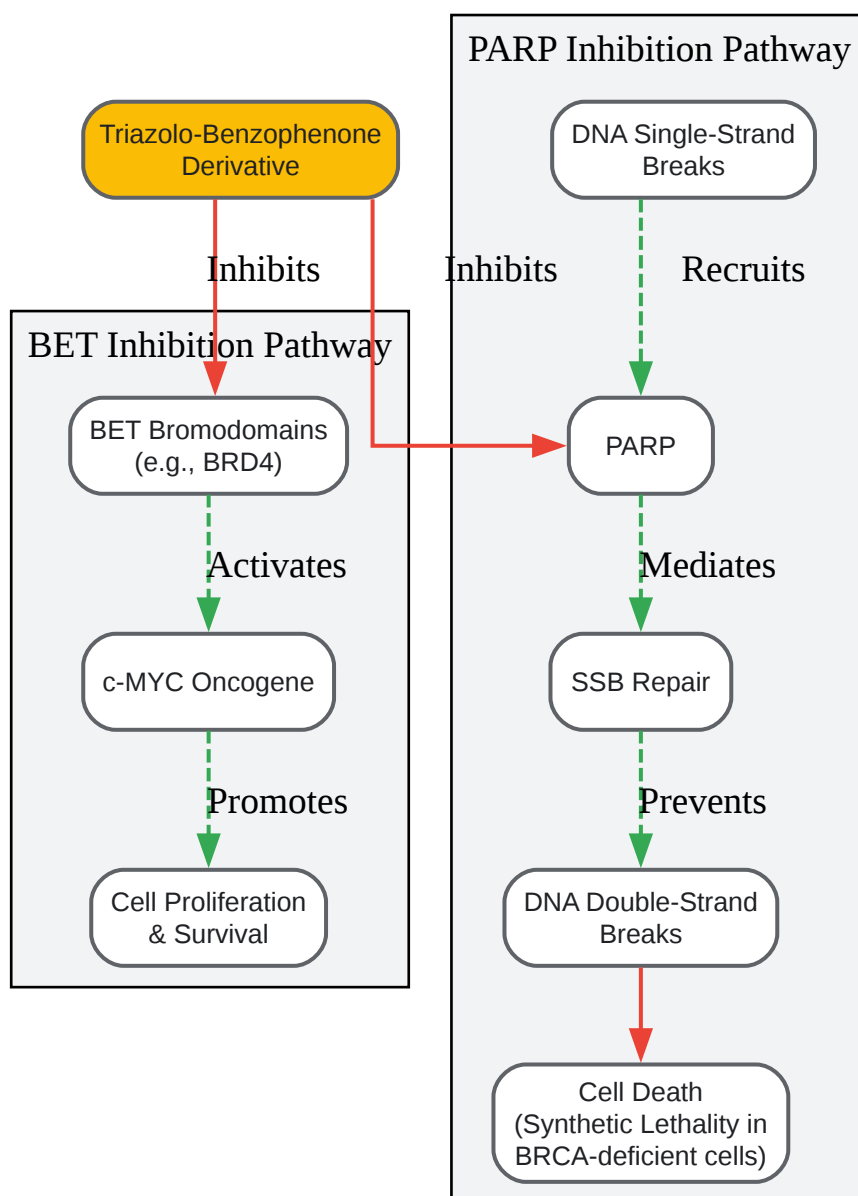
The CuAAC reaction is the most widely used click chemistry method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction involves the copper-catalyzed cycloaddition of a terminal alkyne with an azide.

Workflow for CuAAC Synthesis of **Triazolo-Benzophenones**:









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